molecular formula C21H17ClN4O2S2 B1669440 Corr4A CAS No. 421580-53-2

Corr4A

Numéro de catalogue B1669440
Numéro CAS: 421580-53-2
Poids moléculaire: 457 g/mol
Clé InChI: RDOBOPJBMQURAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Corr4A is a cell-permeable bisaminomethylbithiazole compound that can rescue/correct the folding defect of CFTR δF508 mutant via direct interaction .

Applications De Recherche Scientifique

Cystic Fibrosis Treatment

Corr4A, also known as Corrector C4, has been studied for its potential in treating cystic fibrosis (CF), a genetic disorder that affects the lungs and digestive system. It is used in combination with other modulators to enhance the function of the CF transmembrane conductance regulator (CFTR) protein. For instance, a combination of elexacaftor and Corr4A has shown to maximize rescue of certain CFTR mutations .

Modulation of CFTR Protein

Corr4A acts as a corrector molecule that helps in the proper folding and functioning of the CFTR protein. This is particularly important for mutations like G85E and N1303K, where Corr4A, in combination with other drugs, can significantly improve protein function .

Anion Transport Activity Recovery

Research has indicated that Corr4A can recover anion transport activity in cells with defective CFTR proteins. This is crucial for maintaining the balance of fluid and electrolytes in the body, which is often disrupted in CF patients .

Bicarbonate Permeability Modification

Corr4A has been shown to modify the bicarbonate permeability of F508del-CFTR, which is the most common mutation causing CF. This modification can potentially improve the symptoms and quality of life for patients with this mutation .

Mécanisme D'action

Target of Action

Corr4A, also known as Corrector C4, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a membrane protein located on the apical side of epithelial cells and regulates chloride, bicarbonate, and fluid transport across secretory epithelia in many organs .

Mode of Action

Corr4A works by alleviating the interaction between CFTR transmembrane domain mutants and protein homeostasis . It interacts directly with the CFTR or indirectly affects its folding process . This interaction improves the transport of the CFTR to the plasma membrane and increases the stability of the rescued mutant protein .

Biochemical Pathways

The primary biochemical pathway affected by Corr4A involves the rescue of defective CFTR proteins . By improving the functional expression of defective CFTR proteins, Corr4A enhances the transport of chloride, bicarbonate, and fluid across secretory epithelia .

Result of Action

The primary molecular effect of Corr4A’s action is the increased expression of CFTR ΔF508 on the cell surface . This results in improved transport of the CFTR to the plasma membrane and increased stability of the rescued mutant protein . At the cellular level, this leads to enhanced chloride, bicarbonate, and fluid transport across secretory epithelia .

Action Environment

The environment in which Corr4A operates can influence its action, efficacy, and stability. For instance, studies have shown that pre-incubation with elexacaftor was necessary to achieve relevant levels of G85E rescue . This suggests that the presence of other compounds and the timing of their administration can impact the effectiveness of Corr4A .

Propriétés

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBOPJBMQURAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360737
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corr4A

CAS RN

421580-53-2
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corr4A
Reactant of Route 2
Reactant of Route 2
Corr4A
Reactant of Route 3
Reactant of Route 3
Corr4A
Reactant of Route 4
Reactant of Route 4
Corr4A

Q & A

Q1: What is the primary mechanism of action for Corr4a?

A1: Corr4a acts as a corrector for the most common cystic fibrosis-causing mutation, F508del-CFTR. This mutation leads to misfolding of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, trapping it within the endoplasmic reticulum and preventing its proper trafficking to the cell surface. Corr4a improves the processing and trafficking of F508del-CFTR, enabling more of the protein to reach the cell membrane. [, , ]

Q2: Which specific domain of the F508del-CFTR protein seems most impacted by Corr4a?

A3: Research suggests that Corr4a primarily influences the C-terminal half of the F508del-CFTR protein, specifically the region encompassing residues 837–1480 (M2N2). This contrasts with some other correctors like VX-809, VX661, and VX325, which appear to exert their effects mainly on the N-terminal half. []

Q3: Does Corr4a affect the wild-type CFTR protein?

A4: Studies using transient expression in HEK293 cells indicate that Corr4a does not significantly impact the total expression or maturation of wild-type CFTR. This suggests a specific interaction with the misfolded F508del variant. []

Q4: How does temperature influence the effectiveness of Corr4a?

A5: The efficacy of Corr4a, like other correctors, is sensitive to temperature. Research shows a higher level of functional rescue at physiological temperature (37°C) compared to room temperature when Corr4a is combined with VX-809. Additionally, Corr4a can acutely block lysosomal targeting of thermally destabilized F508del-CFTR, showcasing its role in modulating the protein's trafficking pathway. [, ]

Q5: What are the implications of Corr4a's ability to redirect F508del-CFTR trafficking?

A6: Corr4a's ability to shift F508del-CFTR trafficking away from lysosomal degradation and towards a regulated recycling route is crucial. By promoting the accumulation of F508del-CFTR in the endosomal recycling compartment (ERC), Corr4a increases the pool of correctable protein available for trafficking to the cell surface. This highlights the ERC and associated proteins as potential targets for enhancing the efficacy of current and future corrector therapies. []

Q6: Beyond its direct effect on F508del-CFTR, does Corr4a influence other cellular processes relevant to cystic fibrosis?

A7: Research indicates that Corr4a might have additional beneficial effects in the context of cystic fibrosis. A study utilizing human CF airway epithelial cells found that Corr4a, by increasing CFTR expression, could prevent the formation of antibiotic-resistant Pseudomonas aeruginosa biofilms. This protective effect was linked to the modulation of iron accumulation and loss by CF epithelial cells, suggesting Corr4a may influence cellular iron homeostasis. []

Q7: What is the current status of Corr4a in terms of clinical development?

A8: While Corr4a has shown promising results in preclinical studies, it is crucial to note that it has not progressed to clinical trials as a standalone therapy for cystic fibrosis. Further research is needed to fully elucidate its efficacy and safety profile in humans. []

Q8: What are the potential benefits of combining Corr4a with other CFTR modulators?

A9: Combining Corr4a with other CFTR modulators, such as potentiators, offers a potential strategy for maximizing therapeutic benefit. Potentiators enhance the function of CFTR proteins already present at the cell surface, working in synergy with correctors like Corr4a. This combinatorial approach holds promise for improving treatment outcomes in cystic fibrosis. [, ]

Q9: What are the limitations of the current research on Corr4a?

A10: The available research on Corr4a primarily involves in vitro studies and some animal models. Clinical trials are necessary to validate its efficacy and safety in humans. Additionally, more research is needed to fully understand its long-term effects and potential for drug resistance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.